molecular formula C17H24Cl2N2O B4922899 1-(3,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

1-(3,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide

Cat. No. B4922899
M. Wt: 343.3 g/mol
InChI Key: SBRUMGZRIDBGMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dichlorobenzyl)-N,N-diethyl-3-piperidinecarboxamide, also known as Diethylcarbamazine (DEC), is an anthelmintic drug used to treat filarial infections. It was first synthesized in the 1940s and has since been used extensively in the treatment of lymphatic filariasis, a disease caused by parasitic worms that affects millions of people worldwide.

Mechanism of Action

DEC works by inhibiting the function of the parasites' nervous system, leading to paralysis and death. It also has immunomodulatory effects, which may contribute to its efficacy in treating autoimmune diseases.
Biochemical and Physiological Effects:
DEC has been shown to have several biochemical and physiological effects. It has been shown to increase the production of cytokines, which are important in the immune response. It also has anti-inflammatory effects, which may contribute to its efficacy in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

DEC has several advantages for use in lab experiments. It is relatively inexpensive and readily available. However, it also has some limitations, such as its narrow spectrum of activity and potential toxicity at high doses.

Future Directions

There are several future directions for research on DEC. One area of interest is the development of new formulations that can improve its efficacy and reduce side effects. Another area of interest is the study of its immunomodulatory effects in the treatment of other autoimmune diseases. Additionally, there is interest in the development of new anthelmintic drugs that can overcome the limitations of DEC.

Synthesis Methods

DEC is synthesized by reacting 3,4-dichlorobenzylamine with diethylcarbamoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified to obtain DEC.

Scientific Research Applications

DEC has been extensively studied for its efficacy in treating filarial infections. It has been shown to be effective against both adult and larval stages of the parasites. In addition, DEC has also been studied for its immunomodulatory effects, specifically in the treatment of autoimmune diseases such as multiple sclerosis.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-15(18)16(19)10-13/h7-8,10,14H,3-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRUMGZRIDBGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5262904

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